4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
CAS No.: 765299-88-5
Cat. No.: VC16120723
Molecular Formula: C32H29ClN2O5
Molecular Weight: 557.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 765299-88-5 |
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Molecular Formula | C32H29ClN2O5 |
Molecular Weight | 557.0 g/mol |
IUPAC Name | [4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
Standard InChI | InChI=1S/C32H29ClN2O5/c1-2-3-20-38-27-18-12-25(13-19-27)32(37)40-28-16-10-23(11-17-28)21-34-35-31(36)29-6-4-5-7-30(29)39-22-24-8-14-26(33)15-9-24/h4-19,21H,2-3,20,22H2,1H3,(H,35,36)/b34-21+ |
Standard InChI Key | XMZAOJIUGCQXDO-KEIPNQJHSA-N |
Isomeric SMILES | CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Introduction
Structural Characterization and Molecular Architecture
The molecular structure of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate can be dissected into three primary components:
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Carbohydrazonoyl Core: The central hydrazone group (–NH–N=C–) is conjugated to a benzoyl moiety, forming a carbohydrazonoyl unit. This group is known for its ability to participate in hydrogen bonding and coordination chemistry, which are critical for biological activity .
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4-Chlorobenzyl Ether Substituent: The benzoyl group is further substituted with a 4-chlorobenzyl ether (–O–CH₂–C₆H₄–Cl), which introduces steric bulk and electron-withdrawing effects. Similar ethers, such as 2-[(4-chlorobenzyl)oxy]-1-ethanol, exhibit enhanced stability and solubility in polar solvents .
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4-Butoxybenzoate Ester: The terminal phenyl group is esterified with 4-butoxybenzoic acid, introducing a long alkoxy chain that influences lipophilicity and thermal properties .
The molecular formula of the compound is tentatively proposed as C₃₄H₃₀ClN₂O₆, with a molecular weight of approximately 622.06 g/mol (calculated based on structural analogs).
Synthetic Pathways and Methodological Considerations
The synthesis of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate likely involves multi-step reactions, drawing from established protocols for hydrazonoyl halides and esterifications.
Formation of the Carbohydrazonoyl Moiety
Hydrazonoyl halides, such as those derived from bis-hydrazides, are typically synthesized via reactions of hydrazides with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) . For example:
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Hydrazide Preparation: A benzoyl hydrazide intermediate is generated by reacting methyl benzoate with hydrazine hydrate.
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Halogenation: Treatment with PCl₅ converts the hydrazide to a hydrazonoyl chloride.
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Coupling: The hydrazonoyl chloride reacts with a phenolic compound (e.g., 4-chlorobenzyloxybenzaldehyde) to form the carbohydrazonoyl linkage .
Etherification and Esterification
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4-Chlorobenzyl Ether Synthesis: Williamson ether synthesis is employed to attach the 4-chlorobenzyl group to a hydroxybenzaldehyde derivative, using 4-chlorobenzyl bromide and a base like K₂CO₃ .
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Ester Formation: The phenolic –OH group of the intermediate is esterified with 4-butoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) .
Physicochemical Properties and Stability
While experimental data for the target compound is scarce, inferences can be made from related structures:
The 4-butoxy chain enhances lipophilicity (logP ≈ 5.2), suggesting potential membrane permeability in biological systems .
Biological and Chemical Applications
Antimicrobial Activity
Hydrazonoyl derivatives exhibit broad-spectrum antimicrobial properties. For instance, bis-nitrilimines derived from hydrazonoyl chlorides show inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The 4-chlorobenzyl group may enhance potency by disrupting bacterial cell membranes .
Material Science Applications
Benzoate esters with long alkoxy chains, like those in 1,4-di[4-(4-acryloyloxybutoxy)benzoyloxy]-2-methylbenzene, are used in liquid crystal displays (LCDs) due to their mesomorphic properties . The target compound’s butoxy chain suggests similar potential in optoelectronic materials.
Comparative Analysis with Structural Analogs
The table below contrasts the target compound with related molecules:
The target compound’s combination of a carbohydrazonoyl core and butoxybenzoate ester distinguishes it from these analogs, offering a balance of reactivity and stability.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yield.
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Biological Screening: Evaluate the compound against drug-resistant pathogens and cancer cell lines.
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Material Characterization: Investigate thermal stability and mesomorphic behavior for LCD applications.
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